molecular formula C15H12N4O B5790522 N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide

N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B5790522
M. Wt: 264.28 g/mol
InChI Key: FCDHRAMXMUEBCV-UHFFFAOYSA-N
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Description

N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The diphenyl groups attached to the nitrogen atoms enhance its stability and biological activity

Properties

IUPAC Name

N,N-diphenyl-1,2,4-triazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(18-12-16-11-17-18)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHRAMXMUEBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or copper, along with appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential use in drug development.

    Medicine: Due to its biological activities, it is explored as a candidate for therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and as a precursor for materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Molecular docking studies have shown that it can interact with enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms. They exhibit similar biological activities but may have different pharmacokinetic properties.

    Benzimidazole Derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.

    Imidazole Derivatives: Imidazoles share structural similarities with triazoles and are widely used in medicinal chemistry.

Uniqueness: N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is unique due to the presence of diphenyl groups, which enhance its stability and biological activity. This structural feature distinguishes it from other triazole derivatives and contributes to its specific applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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